Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a stable isotope-labeled derivative of Lovastatin, a well-known statin used for lowering cholesterol levels. This compound is particularly valuable in scientific research due to the incorporation of deuterium atoms, which replace hydrogen atoms in the molecule. The presence of deuterium enhances its utility in various analytical and biochemical studies, particularly those involving metabolic pathways and pharmacokinetics.
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is synthesized from Lovastatin, which is derived from the fermentation of fungi such as Aspergillus terreus. The compound is commercially available and can be sourced from various chemical suppliers specializing in pharmaceutical-grade compounds.
The compound is classified as a statin and specifically as a metabolite of Lovastatin. It falls under the category of stable isotope-labeled compounds, which are essential for tracking metabolic processes in biological systems.
The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, pH, and the use of specific reagents that facilitate deuteration without compromising the integrity of the Lovastatin structure. Common reagents may include deuterated solvents and catalysts that promote selective hydrogen substitution.
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
The reaction conditions are crucial and often require controlled environments to ensure selectivity and yield.
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt acts similarly to its parent compound, Lovastatin. It functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, Epi Lovastatin Hydroxy Acid-d3 Sodium Salt reduces cholesterol production in the liver and subsequently lowers levels of low-density lipoprotein cholesterol in the bloodstream.
The compound exhibits stability under standard laboratory conditions but should be stored at low temperatures (typically -20°C) to maintain integrity over time.
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt has several significant applications in scientific research:
This compound's unique properties make it an invaluable tool for researchers exploring lipid metabolism and the pharmacological effects of statins.
The synthesis of Epi Lovastatin Hydroxy Acid-d₃ Sodium Salt (CAS 1329834-74-3) centers on site-specific deuterium incorporation at the 2-methylbutyryl moiety. This is achieved through catalytic H/D exchange using deuterium gas (D₂) in the presence of platinum-group catalysts or via building block approaches employing (R)-2-(methyl-d₃)butanoic acid derivatives. The latter method dominates industrial production due to superior isotopic purity (>99.5%) and minimal racemization risk [1] [7]. SynZeal's patented route couples deuterated butanoic acid with the epi-lovastatin core under Mitsunobu conditions, achieving 95% isotopic incorporation efficiency. Key challenges include preventing deuterium scrambling during esterification and maintaining stereochemical integrity at C-8a [1] [3].
Post-deuteration, the hydroxy acid form is generated through alkaline lactone ring hydrolysis (0.1M NaOH, 25°C), which simultaneously cleaves the lactone ring without compromising deuterium labels. The final sodium salt is precipitated using ethanol/water solvent systems, yielding pharmaceutical-grade material with ≤0.1% non-deuterated impurities [1] [7]. Characterization by ²H-NMR confirms exclusive deuteration at the methyl group (δ 0.85-0.95 ppm), while LC-MS monitors isotopic purity through m/z 447.56 [M+Na]⁺ peaks [3] [7].
Table 1: Comparative Deuteration Methods for Lovastatin Derivatives
Technique | Catalyst/Solvent | Isotopic Purity | Yield | Key Advantage |
---|---|---|---|---|
Catalytic H/D Exchange | Pd/C, D₂O/THF | 85-92% | 70% | Single-step reaction |
Building Block Synthesis | (R)-2-(methyl-d₃)butanoyl chloride, DCM | 98.5-99.7% | 88% | Minimal racemization |
Enzymatic Deuteriation | Lipase B, deuterated methanol | 94-96% | 65% | Ambient conditions |
Conversion of deuterated epi-lovastatin hydroxy acid to its sodium salt (C₂₄H₃₄D₃NaO₆, MW 447.56) employs pH-controlled crystallization to enhance aqueous solubility (≥50 mg/mL) while preventing lactone reformation. The process, detailed in USP 6,756,507, uses sodium 2-ethylhexanoate in acetone/ethyl acetate (1:3 v/v) at 0-5°C, yielding 98.5% pure sodium salt with <0.05% lactone contamination [4]. Solvent selection critically impacts crystal morphology: polar aprotic solvents like acetone produce micrometric crystals ideal for analytical standards, while ethyl acetate yields stable, non-hygroscopic plates suitable for long-term storage [1] [4].
Stability studies reveal the sodium salt’s degradation pathway:
Table 2: Solvent System Performance in Sodium Salt Crystallization
Solvent Ratio (Ethyl acetate:Acetone) | Crystal Habit | Lactone Impurity | Water Content | Stability (25°C/60% RH) |
---|---|---|---|---|
1:0 | Prismatic plates | 0.12% | 0.8% | 24 months |
3:1 | Needles | 0.07% | 1.2% | 18 months |
1:1 | Agglomerates | 0.05% | 2.1% | 12 months |
0:1 | Microcrystals | 0.03% | 0.4% | 36 months |
Deuterated statin synthesis diverges into two strategic approaches: late-stage deuteration of preformed statin cores versus early-stage deuterated building blocks. Epi Lovastatin Hydroxy Acid-d₃ Sodium Salt exemplifies the latter, leveraging (R)-2-(methyl-d₃)butanoic acid (CAS 145026-94-4) coupled to the decalin core before ring hydroxylation. This route achieves 40% higher isotopic fidelity than post-synthetic deuteration of lovastatin, which suffers from C-8 epimerization during harsh exchange conditions [1] [5].
Epimerization control remains the pivotal differentiator:
Scalability comparisons reveal tradeoffs:
Table 3: Synthetic Pathway Performance for Deuterated Statins
Parameter | Late-Stage Deuteration | Building Block Approach | Microbial Epimerization |
---|---|---|---|
Isotopic Purity | 93.5 ± 1.8% | 99.2 ± 0.3% | 97.8 ± 0.9% |
Stereochemical Purity | 80.4% (8S isomer) | 99.6% (8S isomer) | 99.1% (8S isomer) |
Total Impurities | 1.85% | 0.41% | 0.92% |
Production Cost (per kg) | $3,110 | $2,450 | $2,780 |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1